
1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester is an organic compound that belongs to the family of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system attached to an acetic acid moiety, which is further esterified with a 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl group. It is a colorless solid that is soluble in organic solvents and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester typically involves the esterification of 1-naphthaleneacetic acid with 2-((2-methyl-1-oxo-2-propenyl)oxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can ensure the consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce various functional groups onto the naphthalene ring.
Aplicaciones Científicas De Investigación
1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the activity of natural auxins, binding to auxin receptors and modulating gene expression related to plant growth and development. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthaleneacetic acid: The parent compound, which lacks the esterified group, is also a synthetic auxin used in plant growth studies.
2-Propenoic acid, 2-methyl-, 2-propenyl ester: Another ester derivative with similar structural features but different functional properties.
1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-((2-methyl-1-oxo-2-propenyl)oxy)-1-(((2-methyl-1-oxo-2-propenyl)oxy)methyl)ethyl] ester: A more complex ester with multiple functional groups.
Uniqueness
1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester is unique due to its specific esterification pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
110471-34-6 |
|---|---|
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
2-(2-naphthalen-1-ylacetyl)oxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H18O4/c1-13(2)18(20)22-11-10-21-17(19)12-15-8-5-7-14-6-3-4-9-16(14)15/h3-9H,1,10-12H2,2H3 |
Clave InChI |
STRXKQOMOHCWJV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



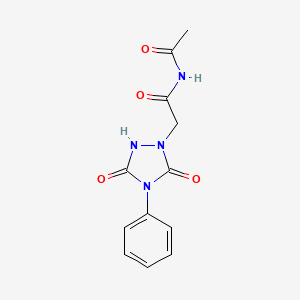
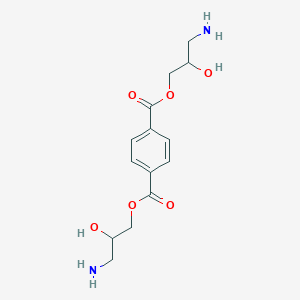
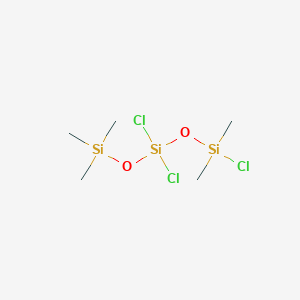
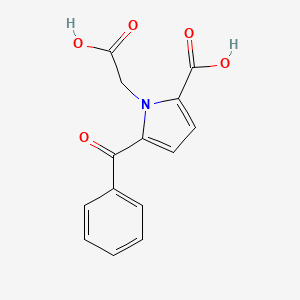


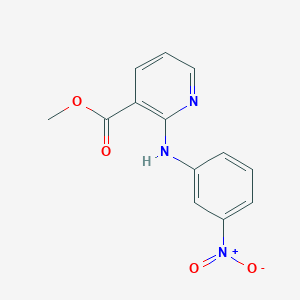
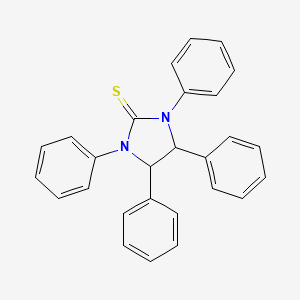
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)
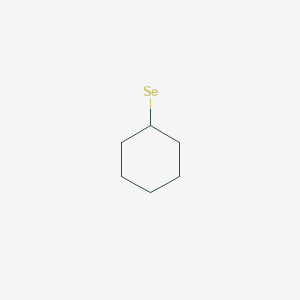
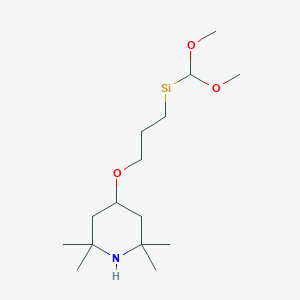
silane](/img/structure/B14308830.png)
![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)
